2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one
Description
2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one (CAS: 93982-56-0) is an α-hydroxy ketone featuring two 3-phenoxyphenyl substituents. Its molecular formula is C₂₆H₂₀O₄, with a molecular weight of 420.44 g/mol . The compound’s structure includes phenoxy groups at the meta positions of the phenyl rings, distinguishing it from para-substituted analogs like 4-methoxy or 4-halogen derivatives. While direct data on its synthesis and applications are sparse in the provided evidence, its structural similarities to other α-hydroxy ketones allow for comparative analysis.
Properties
CAS No. |
93982-56-0 |
|---|---|
Molecular Formula |
C26H20O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-hydroxy-1,2-bis(3-phenoxyphenyl)ethanone |
InChI |
InChI=1S/C26H20O4/c27-25(19-9-7-15-23(17-19)29-21-11-3-1-4-12-21)26(28)20-10-8-16-24(18-20)30-22-13-5-2-6-14-22/h1-18,25,27H |
InChI Key |
DDDGBXZGYPJRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)C3=CC(=CC=C3)OC4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one typically involves the reaction of 3-phenoxybenzaldehyde with a suitable reagent to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy groups under suitable conditions.
Scientific Research Applications
Pharmaceutical Applications
a. Antiviral Activity
Research has indicated that derivatives of 2-hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one exhibit significant antiviral properties. For instance, a study highlighted its effectiveness as an inhibitor of the NS2B-NS3 proteases of the Zika virus, showcasing its potential in antiviral drug development. The structure-activity relationship (SAR) studies revealed that modifications in the phenyl ring can enhance inhibitory activity, with specific substitutions leading to a notable increase in potency (IC50 values ranging from 0.52 μM to 3.14 μM) .
b. Agonist Activity on Receptors
Another notable application is its role as an agonist for human ORL1 (nociceptin) receptors. This property suggests potential uses in pain management therapies and neurological research, where modulation of nociceptin pathways could provide therapeutic benefits .
Agricultural Applications
a. Pesticide Intermediates
The compound serves as an important intermediate in the synthesis of novel pesticides. For example, derivatives have been developed that target oomycete diseases like downy mildew. These compounds have demonstrated effective control in field tests, indicating their viability as agricultural fungicides .
Material Science Applications
a. Polymer Chemistry
In materials science, this compound has been utilized in the synthesis of advanced polymers with enhanced thermal and mechanical properties. The phenolic structure contributes to the formation of cross-linked networks that improve material strength and stability under varying conditions.
Data Table: Summary of Applications
Case Studies
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, a series of experiments assessed the antiviral efficacy of various derivatives of this compound against Zika virus proteases. The study systematically varied substituents on the phenyl rings and measured their impact on IC50 values, revealing that bulky hydrophobic groups significantly improved activity.
Case Study 2: Agricultural Field Trials
Field trials conducted with a newly synthesized derivative targeting oomycete pathogens demonstrated a marked reduction in disease incidence compared to untreated controls. The compound was applied as a foliar spray and showed both immediate and residual effects over several weeks.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Structural and Electronic Differences
Key analogs and their substituent effects:
Key Observations :
- Substituent Position: Para-substituted analogs (e.g., 4-OCH₃, 4-I) exhibit symmetrical electronic effects, enhancing reaction efficiency in condensations . Meta-substituted phenoxy groups in the target compound introduce asymmetry and steric challenges.
- Electronic Effects: Electron-donating groups (e.g., 4-OCH₃) facilitate nucleophilic additions, whereas electron-withdrawing groups (e.g., 4-Cl, phenoxy) may reduce reactivity or require harsher conditions .
Physical Properties
- Melting Points: Anisoin melts at 105–108°C , while the 2-(methylthio)phenyl analog melts higher (138–139°C) due to increased molecular weight and S-atom interactions . The target compound’s bulkier phenoxy groups may further elevate its melting point.
Biological Activity
2-Hydroxy-1,2-bis(3-phenoxyphenyl)ethan-1-one, also known as a derivative of phenoxyphenyl compounds, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique chemical structure, which may contribute to various pharmacological effects. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 420.44 g/mol. The compound features two phenoxy groups attached to a central ethanone moiety, which may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 420.44 g/mol |
| LogP | 4.23 |
| PSA (Polar Surface Area) | 46.53 Ų |
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains. For instance, a study reported that the compound showed minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential as a therapeutic agent for bacterial infections .
Anticancer Potential
The compound has also been evaluated for anticancer activity. Research findings indicate that it can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. Specifically, it was found to inhibit the growth of breast cancer cells by targeting the PI3K/Akt/mTOR pathway .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects in preclinical models. Studies showed that it significantly reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced macrophages, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in inflammatory processes and cancer cell proliferation.
- Receptor Modulation : It potentially interacts with specific receptors that regulate cellular signaling pathways.
- Oxidative Stress Reduction : By enhancing antioxidant defenses, it could mitigate oxidative damage in cells.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various phenoxy derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with an MIC range between 50–100 µg/mL .
Investigation into Anticancer Activity
Another investigation focused on the anticancer properties of the compound against different cancer cell lines. The results showed a dose-dependent reduction in cell viability with IC50 values ranging from 20 to 40 µM for breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
